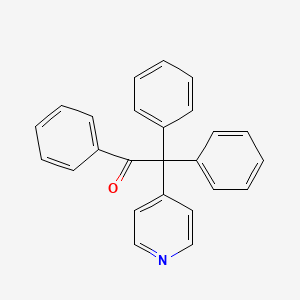

1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one

Description

Properties

CAS No. |

6634-63-5 |

|---|---|

Molecular Formula |

C25H19NO |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

1,2,2-triphenyl-2-pyridin-4-ylethanone |

InChI |

InChI=1S/C25H19NO/c27-24(20-10-4-1-5-11-20)25(21-12-6-2-7-13-21,22-14-8-3-9-15-22)23-16-18-26-19-17-23/h1-19H |

InChI Key |

PIHPOQFALSHSON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=NC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one

Introduction

1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one is a complex ketone featuring a significant degree of aromatic substitution. Its structure, comprising three phenyl rings and a pyridin-4-yl group attached to an ethanone backbone, suggests potential applications in medicinal chemistry and materials science. The strategic placement of the nitrogen atom in the pyridine ring introduces a site for potential hydrogen bonding and modification of electronic properties, making it an intriguing target for synthesis and characterization. This guide provides a comprehensive theoretical framework for the structural analysis of this novel compound.

Predicted Molecular Structure and Properties

The core of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one is an ethanone unit. One carbon of the ethyl group is part of a carbonyl group, while the other is substituted with three phenyl groups and one pyridin-4-yl group.

Key Structural Features:

-

Carbonyl Group: The ketone functional group is expected to be a primary site of reactivity and a key feature in its infrared (IR) spectrum.

-

Aromatic Systems: The presence of four aromatic rings (three phenyl and one pyridyl) will dominate the proton and carbon Nuclear Magnetic Resonance (NMR) spectra in the aromatic region.

-

Quaternary Carbon: The carbon atom bonded to the three phenyl rings and the pyridin-4-yl group is a sterically hindered quaternary center.

-

Polarity: The nitrogen atom in the pyridine ring and the oxygen of the carbonyl group introduce polarity, likely influencing its solubility and chromatographic behavior.

A proposed IUPAC name for this structure is 1,2,2-triphenyl-2-(pyridin-4-yl)ethan-1-one .

Proposed Synthetic Approach

A plausible synthetic route to 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one could involve a nucleophilic addition to a suitable carbonyl compound followed by oxidation, or a Friedel-Crafts type acylation. A potential disconnection approach is illustrated below.

Caption: Retrosynthetic analysis for the proposed synthesis.

Experimental Protocol: Friedel-Crafts Acylation

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous dichloromethane.

-

Addition of Lewis Acid: Aluminum chloride (AlCl₃) is added portion-wise to the solvent at 0 °C.

-

Addition of Reactants: A solution of triphenyl(pyridin-4-yl)methane in anhydrous dichloromethane is added dropwise to the stirred suspension. Subsequently, benzoyl chloride is added dropwise.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography.

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (approximately 7.0-8.5 ppm) due to the overlapping signals of the three phenyl rings and the pyridin-4-yl group. The protons of the pyridin-4-yl group are expected to appear as distinct doublets, with the protons ortho to the nitrogen atom being the most deshielded. The integration of the aromatic region should correspond to 19 protons. There are no aliphatic protons in the structure.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (approximately 190-200 ppm).[1] The quaternary carbon attached to the four aromatic rings will likely appear around 60-70 ppm. The aromatic region will display a number of signals corresponding to the carbons of the phenyl and pyridin-4-yl groups. The carbons of the pyridin-4-yl group will be distinguishable, with the carbons adjacent to the nitrogen atom showing characteristic chemical shifts.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, expected in the range of 1685-1666 cm⁻¹, indicative of conjugation with an aromatic ring.[4][5][6] Other significant absorptions will include C-H stretching vibrations of the aromatic rings (around 3100-3000 cm⁻¹) and C=C stretching vibrations of the aromatic rings (in the 1600-1450 cm⁻¹ region).

Mass Spectrometry (MS)

The mass spectrum, likely obtained using a soft ionization technique such as electrospray ionization (ESI), should show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition. Fragmentation patterns in electron ionization (EI) mass spectrometry are predicted to involve cleavage adjacent to the carbonyl group (α-cleavage), leading to the formation of a benzoyl cation and a triphenyl(pyridin-4-yl)methyl radical.[7][8]

Table 1: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons: ~7.0-8.5 ppm (multiplets, 19H) |

| ¹³C NMR | Carbonyl carbon: ~190-200 ppm; Quaternary carbon: ~60-70 ppm |

| IR Spectroscopy | C=O stretch: ~1685-1666 cm⁻¹ (strong) |

| Mass Spectrometry | [M+H]⁺ peak corresponding to the molecular weight |

Structural Conformation and Reactivity

Conformational Analysis:

The molecule is expected to adopt a conformation that minimizes steric hindrance between the bulky phenyl and pyridin-4-yl groups. The four aromatic rings attached to the quaternary carbon will likely adopt a propeller-like arrangement. Computational modeling would be a valuable tool to predict the most stable conformation.

Caption: Simplified representation of molecular connectivity.

Predicted Reactivity:

-

Carbonyl Group: The ketone functionality is a site for nucleophilic attack. Reactions such as reduction to an alcohol, Grignard reactions, and Wittig olefination are anticipated.

-

Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It can be protonated in acidic media or alkylated to form a pyridinium salt.[9][10][11][12]

-

Aromatic Rings: The phenyl rings can undergo electrophilic aromatic substitution, although the bulky nature of the molecule might lead to steric hindrance. The pyridine ring is generally less reactive towards electrophilic substitution than benzene.[9]

Conclusion

While experimental data for 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one is not currently available, this in-depth technical guide provides a robust predictive framework for its structural analysis. The proposed synthetic route via Friedel-Crafts acylation offers a viable pathway to obtain this novel compound. The predicted spectroscopic data, based on the well-understood characteristics of its constituent functional groups, provides a clear roadmap for its characterization. Further experimental investigation is warranted to validate these predictions and to explore the potential applications of this intriguing molecule in various scientific fields.

References

-

JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. [Link]

-

Gao, L., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(9), 3546-3555. [Link]

-

JoVE. NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

-

Problems in Chemistry. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

Chem LibreTexts. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

-

Erskine, R. L., & Waight, E. S. (1960). Stereochemistry and infrared spectra of αβ-unsaturated ketones. Journal of the Chemical Society (Resumed), 3425. [Link]

-

Wikipedia. Kröhnke pyridine synthesis. [Link]

-

Chem LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Lancashire Online Knowledge. THE CHEMISTRY OF SOME DI- AND TRI-PHENYLMETHANIE DYES. [Link]

-

Marshall Digital Scholar. Synthesis of 1,3-DI(4-Pyridinyl)Acetone. [Link]

-

PubChem. 4-(Pyridin-4-yl)phenol. [Link]

-

Canadian Science Publishing. SOME STEREOCHEMICAL STUDIES ON α,β-UNSATURATED KETONES USING RAMAN SPECTROPHOTOMETRY. [Link]

-

PubChem. 1,2,2-Triphenylethanone. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Katcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 16(7), 347-351. [Link]

-

DiVA. Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. [Link]

-

PubChem. 1,1,1-Triphenylethane. [Link]

-

Wikipedia. Pyridine. [Link]

-

Ciufolini, M. A., & Chan, B. K. (2007). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. HETEROCYCLES, 74, 101-119. [Link]

-

Friedel-Crafts acylation. (2019, January 3). YouTube. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10330130, 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. Retrieved March 4, 2026 from [Link].

-

Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]

-

Vedantu. (2020, June 10). Pyridine: Structure, Properties & Applications Explained. [Link]

-

Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Dorohoi, D. O., & Dorohoi, I. (2008). SPECTRAL INVESTIGATION OF TRIPHENYLFORMAZAN DERIVATIVES IN ULTRAVIOLET LIGHT The solvent effect on the electronic absor. Romanian Reports in Physics, 60(4), 917-924. [Link]

-

PubChem. Triphenylmethane. [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Khan Academy. Friedel-Crafts acylation (video). [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2021, August 23). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. [Link]

Sources

- 1. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 8. youtube.com [youtube.com]

- 9. Pyridine - Wikipedia [en.wikipedia.org]

- 10. jscimedcentral.com [jscimedcentral.com]

- 11. Pyridine: Structure, Properties & Applications Explained [vedantu.com]

- 12. globalresearchonline.net [globalresearchonline.net]

Photophysical properties of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one

An In-depth Technical Guide to the Photophysical Properties of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one

Authored by: A Senior Application Scientist

Foreword: Unveiling a Potentially Novel Luminophore

Molecular Architecture and Design Rationale

The structure of 1,2,2-triphenyl-2-(pyridin-4-yl)ethan-1-one is unique in its amalgamation of a bulky, propeller-like triphenylmethyl group attached to a carbonyl-containing backbone, which also features a pyridyl moiety. This design suggests the potential for interesting photophysical phenomena, including:

-

Aggregation-Induced Emission (AIE): The presence of multiple phenyl rings suggests that, similar to TPE, this molecule could be an AIE-active luminogen. In dilute solutions, the intramolecular rotation of the phenyl rings can provide a non-radiative decay pathway for the excited state, leading to weak or no fluorescence. Upon aggregation, the restriction of these intramolecular rotations (RIR) can block this non-radiative pathway, forcing the molecule to decay via radiative emission, thus "turning on" the fluorescence.[1][2]

-

Intramolecular Charge Transfer (ICT): The molecule possesses both electron-donating (triphenylmethyl group) and electron-accepting (carbonyl and pyridyl groups) moieties. This donor-acceptor architecture can facilitate ICT upon photoexcitation, a property characteristic of many chalcone derivatives.[3][4][5][6] ICT states are often sensitive to the polarity of their environment, which could lead to solvatochromic behavior.

-

Coordination and Sensing: The nitrogen atom in the pyridyl group can act as a coordination site for metal ions or a hydrogen bond acceptor. This suggests that the compound's photophysical properties could be modulated by the presence of specific analytes, opening up possibilities for its use as a chemical sensor.[7][8]

Below is a diagram illustrating the key functional components of the target molecule.

Caption: Key functional fragments of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one.

Proposed Synthetic Pathway

While a specific synthesis for 1,2,2-triphenyl-2-(pyridin-4-yl)ethan-1-one is not documented, a plausible route can be envisioned based on established organic chemistry reactions. A Claisen-Schmidt condensation, a common method for synthesizing chalcones, appears to be a suitable approach.[6][9] A related synthesis of 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethan-1-one has been reported, providing a template for our proposed method.[10]

The proposed two-step synthesis would involve:

-

Synthesis of the Ketone Precursor: A Friedel-Crafts acylation of benzene with an appropriate acid chloride.

-

Claisen-Schmidt Condensation: The reaction of the resulting ketone with a triphenylacetaldehyde derivative in the presence of a base.

An alternative one-pot approach, similar to those used for the synthesis of 2,4,6-triaryl pyridines, could also be explored.[11]

Below is a workflow diagram for the proposed synthesis.

Caption: Proposed synthetic workflow for 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one.

Anticipated Photophysical Properties and Their Characterization

Based on its structural analogues, we can predict a set of photophysical properties for 1,2,2-triphenyl-2-(pyridin-4-yl)ethan-1-one. The experimental validation of these properties is crucial and would involve a suite of spectroscopic techniques.

Absorption and Emission Spectroscopy

-

Expected Absorption: The molecule is expected to exhibit strong absorption in the UV-A or near-visible region (around 300-400 nm), characteristic of π-π* transitions in the conjugated system. The exact absorption maximum (λ_abs) will depend on the solvent polarity.

-

Expected Emission: If the molecule is fluorescent, its emission maximum (λ_em) is anticipated to be in the blue to green region of the visible spectrum (around 450-550 nm). A significant Stokes shift (the difference between λ_em and λ_abs) would be indicative of a substantial change in geometry or electronic distribution in the excited state, possibly due to ICT.[3][4][5]

Quantum Yield and Excited-State Lifetime

-

Fluorescence Quantum Yield (Φ_F): This parameter quantifies the efficiency of the emission process. For an AIE-active compound, Φ_F is expected to be low in good solvents and high in aggregate states or in viscous media. The quantum yields of related TPE derivatives can range from less than 1% in solution to over 40% in the solid state.[12]

-

Excited-State Lifetime (τ_F): The lifetime of the excited state is another critical parameter. For fluorescent molecules, lifetimes are typically in the nanosecond range. Time-resolved fluorescence spectroscopy would be the technique of choice for this measurement.

Solvatochromism

The potential for ICT in this molecule suggests that its absorption and emission spectra may be sensitive to the polarity of the solvent. A red-shift (bathochromic shift) in the emission spectrum with increasing solvent polarity is a hallmark of ICT.[4][5]

Aggregation-Induced Emission (AIE)

The investigation of AIE properties is central to understanding this molecule. This would involve studying its photoluminescence in solvent mixtures of varying compositions (e.g., THF/water mixtures). A significant increase in fluorescence intensity at high water fractions would confirm AIE activity.[7][8][13]

Theoretical Calculations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations would be invaluable for correlating the experimental findings with the molecule's electronic structure. These calculations can provide insights into the geometries of the ground and excited states, the nature of the electronic transitions (e.g., HOMO-LUMO transitions), and the origin of the observed photophysical properties.[3][14]

Summary of Predicted Photophysical Data

| Property | Predicted Value/Behavior | Rationale |

| λ_abs (nm) | 300 - 400 | π-π* transitions in the conjugated system. |

| λ_em (nm) | 450 - 550 | Emission from an ICT state, similar to chalcones. |

| Stokes Shift (nm) | > 100 | Significant change in excited-state geometry. |

| Φ_F (solution) | < 0.1 | Non-radiative decay through intramolecular rotations. |

| Φ_F (aggregate) | > 0.3 | Restriction of intramolecular rotations in the aggregate state. |

| Solvatochromism | Positive (red-shift with increasing polarity) | ICT character of the excited state. |

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments required to characterize the photophysical properties of 1,2,2-triphenyl-2-(pyridin-4-yl)ethan-1-one.

UV-Vis Absorption and Fluorescence Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., THF or dichloromethane) at a concentration of 1 mM. From this stock, prepare a series of dilutions in the desired solvents to a final concentration of 10 µM.

-

Absorption Measurement: Record the UV-Vis absorption spectrum of each solution using a dual-beam spectrophotometer from 200 to 800 nm. Use the pure solvent as a reference.

-

Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum (λ_abs) determined in the previous step. The emission should be scanned over a range that covers the expected emission.

Determination of Fluorescence Quantum Yield (Φ_F)

The relative quantum yield can be determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Prepare Solutions: Prepare solutions of the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize reabsorption effects.

-

Measure Spectra: Record the absorption and fluorescence spectra of both the sample and the standard.

-

Calculate Quantum Yield: The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Investigation of Aggregation-Induced Emission (AIE)

-

Prepare Solvent Mixtures: Prepare a series of THF/water mixtures with varying water fractions (f_w), from 0% to 90%.

-

Prepare Sample Solutions: Add a small aliquot of a concentrated THF stock solution of the compound to each THF/water mixture to achieve a final concentration of 10 µM.

-

Measure Fluorescence: Record the fluorescence spectrum of each solution at the same excitation wavelength.

-

Plot Data: Plot the fluorescence intensity at the emission maximum as a function of the water fraction. A sharp increase in intensity at higher water fractions is indicative of AIE.

Jablonski Diagram of Photophysical Processes

The following diagram illustrates the potential photophysical pathways for 1,2,2-triphenyl-2-(pyridin-4-yl)ethan-1-one, including the competing radiative and non-radiative decay processes.

Caption: A Jablonski diagram illustrating the potential photophysical processes.

Potential Applications

Given its predicted properties, 1,2,2-triphenyl-2-(pyridin-4-yl)ethan-1-one could find applications in several areas:

-

Bioimaging: The potential for AIE makes it a candidate for a fluorescent probe for cellular imaging. The low background fluorescence in aqueous media and bright emission upon binding to cellular structures would be highly advantageous.

-

Chemical Sensors: The pyridyl moiety could be functionalized or used directly for the detection of metal ions or other analytes through changes in its fluorescence properties.

-

Organic Light-Emitting Diodes (OLEDs): AIE-active materials are of great interest for use as emitters in OLEDs, as they can overcome the aggregation-caused quenching that plagues many conventional luminophores in the solid state.

-

Drug Development: The chalcone-like core is a common scaffold in medicinal chemistry. The photophysical properties of this compound could be exploited for photodynamic therapy or as a fluorescent tag for studying drug delivery and localization.

Conclusion

While the photophysical properties of 1,2,2-triphenyl-2-(pyridin-4-yl)ethan-1-one have yet to be experimentally determined, its molecular structure provides a strong basis for predicting a rich and interesting photochemistry. The confluence of AIE-active and ICT-capable fragments suggests a high potential for this compound as a novel luminophore with applications in materials science and biotechnology. The synthetic and experimental frameworks outlined in this guide provide a clear roadmap for the synthesis, characterization, and eventual application of this promising molecule. The exploration of such novel structures is essential for advancing the frontiers of photophysics and for the development of next-generation functional materials.

References

Sources

- 1. Excited-State Decay Paths in Tetraphenylethene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Photophysical, Electrochemical, and DFT Studies of Piperidyl and Pyrrolidinyl Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and aggregation-induced emission properties of pyridine and pyridinium analogues of tetraphenylethylene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. prepchem.com [prepchem.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acs.figshare.com [acs.figshare.com]

A Technical Guide to the Thermodynamic Stability of Triphenyl Pyridine Ethanone Derivatives

Introduction: The Imperative of Stability in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone of therapeutic innovation. Its presence in numerous FDA-approved drugs is a testament to its versatile roles in molecular interactions, often serving as a key pharmacophore that can engage in hydrogen bonding and π-π stacking with biological targets.[1] Among the vast array of pyridine-containing compounds, triphenyl pyridine ethanone derivatives are emerging as a class of significant interest, demonstrating a wide spectrum of pharmacological activities, including potent anticancer and antimicrobial properties.[1] The ethanone group, in particular, offers a reactive handle for synthetic modifications, enabling the creation of diverse chemical libraries for drug screening.[1]

However, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges, a primary one being the inherent stability of the molecule. Thermodynamic stability is not merely a measure of a compound's shelf-life; it is a critical determinant of its safety, efficacy, and manufacturability.[2][3] An unstable compound can degrade into inactive or, worse, toxic byproducts, posing a significant risk to patient safety.[2] Furthermore, poor thermal stability can complicate manufacturing processes, leading to inconsistencies in the final drug product and increased production costs.[4]

This technical guide provides a comprehensive exploration of the thermodynamic stability of triphenyl pyridine ethanone derivatives for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights into both the experimental evaluation and computational prediction of thermodynamic stability. By integrating detailed methodologies with the underlying theoretical principles, this guide aims to equip researchers with the knowledge to design, synthesize, and evaluate more robust and effective therapeutic candidates.

Synthetic Pathways to Triphenyl Pyridine Ethanone Derivatives

The synthesis of triphenyl pyridine ethanone derivatives typically proceeds through a multi-step process, often beginning with the synthesis of a chalcone precursor. Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable intermediates in the synthesis of various heterocyclic compounds and are themselves known for a wide range of biological activities.[5][6]

The general and most common method for synthesizing the 2,4,6-triarylpyridine core of these molecules is the Krohnke pyridine synthesis or variations thereof, which often involve a one-pot condensation reaction.[7]

General Synthetic Approach: Claisen-Schmidt Condensation followed by Cyclization

A practical and widely used method involves a two-stage process:

-

Claisen-Schmidt Condensation to form the Chalcone Intermediate: This reaction involves the base-catalyzed condensation of an appropriate aryl ketone (e.g., an acetophenone derivative) with an aromatic aldehyde.[5][8] For a triphenyl pyridine ethanone, this would typically involve the reaction of an acetophenone with a benzaldehyde derivative.

-

Cyclization to form the Pyridine Ring: The resulting chalcone (an α,β-unsaturated ketone) is then reacted with a nitrogen source, such as ammonium acetate, and another molecule of an acetophenone derivative to form the 2,4,6-triarylpyridine ring.[7] This can often be achieved in a one-pot synthesis, improving efficiency.[7]

The following diagram illustrates the conceptual workflow for the synthesis of a generic triphenyl pyridine ethanone derivative.

Caption: Conceptual workflow for the synthesis of triphenyl pyridine ethanone derivatives.

Experimental Evaluation of Thermodynamic Stability

The assessment of a compound's thermal stability is a cornerstone of pharmaceutical development, providing critical data on its degradation profile, which in turn informs storage conditions, shelf-life, and formulation strategies.[2][3] The two primary techniques for this evaluation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9][10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This technique is invaluable for determining the thermal stability and decomposition behavior of materials.[2][11]

-

Sample Preparation: Accurately weigh 5-10 mg of the triphenyl pyridine ethanone derivative into a clean, tared TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Select the desired atmosphere (e.g., nitrogen for inert conditions, or air for oxidative stability studies) and set the flow rate (typically 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature that is beyond the expected decomposition point (e.g., 600 °C).

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

The onset temperature of decomposition (Tonset) is determined from the point of initial significant weight loss.

-

The temperature at which 5% weight loss occurs (T5%) is often used as a standard measure of thermal stability.[12]

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum rates of decomposition.

-

The following diagram illustrates the experimental workflow for TGA.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is used to determine thermal transitions such as melting point (Tm), glass transitions (Tg), and crystallization events.[9] For crystalline solids, a sharp, high-purity melting endotherm is indicative of a stable crystalline form. Broad melting peaks or the presence of multiple thermal events can suggest impurities or polymorphism, both of which have significant implications for drug stability and bioavailability.[4]

-

Sample Preparation: Accurately weigh 2-5 mg of the triphenyl pyridine ethanone derivative into a DSC pan. Crimp the pan to encapsulate the sample.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas like nitrogen.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point.

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the thermal transitions of interest.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point (Tm) is typically taken as the peak temperature of the melting endotherm.

-

The enthalpy of fusion (ΔHfus) can be calculated by integrating the area under the melting peak. This value provides insight into the degree of crystallinity.

-

The following diagram illustrates the experimental workflow for DSC.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Interpreting Thermal Analysis Data

The combination of TGA and DSC provides a comprehensive picture of a compound's thermal behavior.[10] For a stable crystalline compound, one would expect to see no significant weight loss in the TGA thermogram until a high temperature, and a sharp melting endotherm in the DSC thermogram.

| Parameter | Technique | Significance in Stability Assessment |

| Tonset / T5% | TGA | Indicates the temperature at which thermal decomposition begins. Higher values suggest greater thermal stability.[12] |

| Residual Mass | TGA | The amount of material remaining at the end of the experiment can provide insights into the decomposition mechanism. |

| Melting Point (Tm) | DSC | A sharp, high melting point is often associated with a stable, pure crystalline solid.[14] |

| Enthalpy of Fusion (ΔHfus) | DSC | Proportional to the degree of crystallinity. A higher value indicates a more ordered and stable crystal lattice. |

| Glass Transition (Tg) | DSC | Indicates the transition from a rigid, glassy amorphous state to a more rubbery state. Important for the stability of amorphous formulations. |

Computational Prediction of Thermodynamic Stability

While experimental techniques provide definitive data, computational methods, particularly Density Functional Theory (DFT), offer a powerful predictive tool for assessing the thermodynamic stability of molecules before they are even synthesized.[15][16] DFT calculations can provide valuable insights into the intrinsic stability of a molecule by calculating key thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G).[17][18]

Conceptual Workflow for DFT Calculations

-

Structure Optimization: The first step is to build a 3D model of the triphenyl pyridine ethanone derivative and perform a geometry optimization to find its lowest energy conformation.[15]

-

Frequency Calculations: Once the geometry is optimized, frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to calculate thermodynamic properties.

-

Calculation of Thermodynamic Parameters: From the frequency calculations, key thermodynamic parameters can be extracted:

-

Enthalpy (H): A measure of the total energy of the system.

-

Gibbs Free Energy (G): A measure of the thermodynamic potential that can be used to determine the spontaneity of a process. A more negative Gibbs free energy of formation indicates a more stable compound.[17]

-

-

Bond Dissociation Energy (BDE): To predict the thermal stability and potential decomposition pathways, the BDE of the weakest bonds in the molecule can be calculated.[19] The bond with the lowest BDE is likely to be the first to break upon heating.[19]

The following diagram illustrates the conceptual workflow for DFT-based stability prediction.

Caption: Conceptual workflow for DFT-based stability prediction.

Connecting Theory to Practice

DFT calculations can be used to:

-

Rank the relative stability of different isomers or substituted derivatives: By comparing their calculated Gibbs free energies of formation, researchers can prioritize the synthesis of more stable compounds.[17]

-

Identify potential "hot spots" for degradation: The bonds with the lowest calculated BDEs are likely to be the most labile and susceptible to thermal cleavage.[19] This information can guide the design of more stable analogs by modifying the chemical environment around these bonds.

-

Correlate electronic structure with stability: Parameters such as the HOMO-LUMO energy gap can provide insights into the chemical reactivity and kinetic stability of the molecule.[20]

Conclusion: An Integrated Approach to Ensuring Therapeutic Viability

The thermodynamic stability of triphenyl pyridine ethanone derivatives is a critical attribute that profoundly influences their potential as therapeutic agents. A thorough understanding and evaluation of this property are non-negotiable for successful drug development. This guide has outlined an integrated approach that combines robust synthetic strategies with both experimental and computational methods for stability assessment.

By employing techniques such as TGA and DSC, researchers can obtain definitive, quantitative data on the thermal behavior of these compounds, which is essential for quality control and formulation development.[4] Complementing these experimental approaches, computational methods like DFT provide invaluable predictive power, enabling the rational design of more stable molecules and accelerating the drug discovery process.[15]

Ultimately, a proactive and comprehensive approach to evaluating thermodynamic stability will not only de-risk the development of triphenyl pyridine ethanone derivatives but also pave the way for the creation of safer, more effective, and more reliable medicines.

References

- Dawane, B. S. et al. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256.

- Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- Kumar, R. et al. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences, 86(4), 1187-1198.

- Khoiriah, S. F. et al. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Jurnal Kartika Kimia, 5(2), 112-119.

- Ershov, O. V., & Bardasov, I. N. (2018). Synthesis of pyridine derivatives containing a tricyanobutadiene motif (microreview). Chemistry of Heterocyclic Compounds, 53(11), 1178–1180.

- TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- Sagan, J. et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2068.

- Choy, M. et al. (2017). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 12(1), 15-27.

- BenchChem. (n.d.).

- Al-Amiery, A. A. et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5035.

- Shah, S. et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 434-448.

- BenchChem. (n.d.). The Pivotal Role of 1-[4-(4-Pyridinyl)

- Al-Amiery, A. A. et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27834–27854.

- Indelicato, J. et al. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), e55262.

- Shah, S. et al. (2019).

- Sagan, J. et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed.

- Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.

- El-Haddad, M. F. et al. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110)

- ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.

- Al-Bogami, A. S. et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(19), 6667.

- Shiyaliya, B. et al. (2025). Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. International Journal of Pharmaceutical Research and Development, 7(2), 121-125.

- Loyola University Chicago Research Portal. (2017).

- Zhang, J. et al. (2015). Theoretical Investigation of Pyridine Derivatives as High Energy Materials.

- Kim, H. J. et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 22(11), 1897.

- T-K. S. Kumar. (2022).

- Al-Omran, F. et al. (2010).

- Sahu, S. (2023). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.

- TA Instruments. (n.d.). Elucidating Thermodynamic Details of Biologic and Small Molecule Drugs using Microcalorimetry.

- Al-Ghorbani, M. et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10584–10596.

- Hrubý, J. et al. (2019). DFT Study of the CNS Ligand Effect on the Geometry, Spin-State, and Absorption Spectrum in Ruthenium, Iron, and Cobalt Quaterpyridine Complexes. ACS Omega, 4(26), 22071–22081.

- Perez-Ramirez, B. (2019, November 18). Thermodynamic probes of cold instability: application to therapeutic proteins. European Pharmaceutical Review.

- Journal of Chemical Reviews. (n.d.). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions.

- Ziaei, Z. M., & Mokhtary, M. (2025, February 10). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. Journal of Chemical Reviews.

- Chemistry Stack Exchange. (2013, March 21). Measuring Thermodynamic Stability.

- Emen, F. M. et al. (2022). Synthesis, in Vitro Cytotoxic Evaluation, Dft Calculation and Molecular Docking for Novel Pyridine Derivative Platinum Complexes.

- University of Barcelona. (2017, January 27). Single-molecule technique to explain thermodynamic behavior of complex biomolecular systems.

- BenchChem. (n.d.). A Technical Guide to the Synthesis and Reactions of Chalcones for Drug Discovery Professionals.

- Constable, E. C. et al. (2019). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? Molecules, 24(9), 1812.

- Pharmaceutical Technology Europe. (2023, December 2). Stability Studies: An Essential Step for Quality Management in Drug Development.

- Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC.

- LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

- TSI Journals. (2024, February 26). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods.

- Khoiriah, S. F. et al. (2022, November 30). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Jurnal Kartika Kimia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 3. pharmtech.com [pharmtech.com]

- 4. tsijournals.com [tsijournals.com]

- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 10. mt.com [mt.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. mdpi.com [mdpi.com]

- 13. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. benchchem.com [benchchem.com]

- 16. chemical.journalspub.info [chemical.journalspub.info]

- 17. jkk.unjani.ac.id [jkk.unjani.ac.id]

- 18. Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory | Jurnal Kartika Kimia [jkk.unjani.ac.id]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

The Evolving Landscape of Pyridine-Substituted Ethanones: A Technical Guide for Drug Discovery

Introduction: The Enduring Legacy of the Pyridine Scaffold

The pyridine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design.[2] Pyridine and its derivatives are integral components of numerous natural products, including vitamins and alkaloids, and are found in a vast array of FDA-approved drugs.[3] Their therapeutic applications are remarkably diverse, spanning anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant activities, among others.[1][3]

This guide focuses on a specific, yet highly versatile, class of pyridine derivatives: those bearing a substituted ethanone moiety. These compounds, particularly those with a chalcone-like α,β-unsaturated ketone system, serve as powerful intermediates and exhibit a wide spectrum of biological effects. We will delve into the synthesis, biological evaluation, and structure-activity relationships of these promising molecules, providing researchers and drug development professionals with a comprehensive technical overview and practical, field-proven protocols.

Core Synthetic Strategies: The Claisen-Schmidt Condensation and Beyond

The predominant method for synthesizing pyridine-substituted ethanone derivatives, especially chalcones, is the Claisen-Schmidt condensation.[4][5] This robust and versatile base-catalyzed reaction involves the condensation of a pyridine-substituted acetophenone with an aromatic aldehyde.[4][5]

Experimental Protocol: Synthesis of a Representative Pyridine-Based Chalcone

This protocol details the synthesis of (E)-1-(pyridin-2-yl)-3-(phenyl)prop-2-en-1-one, a representative pyridine-ethanone derivative, via a base-catalyzed Claisen-Schmidt condensation.[6]

Materials and Reagents:

-

2-Acetylpyridine

-

Benzaldehyde

-

Potassium hydroxide (KOH)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar quantities of 2-acetylpyridine and benzaldehyde in methanol or ethanol.

-

Catalyst Addition: While stirring the solution at room temperature, add one pellet of potassium hydroxide.

-

Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into cold water. A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final chalcone as a yellowish to orange powder.[6]

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.[4]

Biological Activities and Structure-Activity Relationships (SAR)

Pyridine-substituted ethanone derivatives have demonstrated significant potential across several therapeutic areas. The following sections explore their key biological activities and the structural features that govern their potency.

Anticancer Activity

A number of pyridine-ethanone derivatives have been reported to exhibit potent antiproliferative activity against various cancer cell lines.[7][8] For instance, the compounds 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) and 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (2) were synthesized from a chalcone precursor and showed significant activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells.[7] Compound 1 was found to be more active, with an IC₅₀ value of 4.5 µM in HepG2 cells.[7] Mechanistic studies revealed that these compounds induce G2/M phase cell cycle arrest and apoptosis through the upregulation of p53 and JNK pathways.[7]

Another study identified a novel pyridine derivative, H42, which inhibited ovarian cancer cell proliferation with IC₅₀ values of 0.87 µM (SKOV3) and 5.4 µM (A2780).[8] This compound was found to induce apoptosis, intracellular ROS production, and DNA damage, and it also downregulated the expression of histone deacetylase 6 (HDAC6).[8]

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | HepG2 | 4.5 ± 0.3 | [7] |

| H42 | SKOV3 | 0.87 | [8] |

| H42 | A2780 | 5.4 | [8] |

Structure-Activity Relationship Insights (Anticancer):

-

The presence of a pyridone moiety, as in compound 1 , appears to enhance cytotoxic activity compared to the corresponding pyridine.[7]

-

Substituents on the phenyl rings play a crucial role. Dimethoxy and methylenedioxy groups, as seen in compounds 1 and 2 , are associated with potent activity.[7]

-

The ability to inhibit key cellular targets like HDAC6, as demonstrated by compound H42, is a promising strategy for developing potent anticancer agents.[8]

Antimicrobial Activity

The pyridine-ethanone scaffold is a fertile ground for the development of novel antimicrobial agents.[9][10][11] Chalcones containing pyridine and thiophene moieties have been synthesized and screened for their antimicrobial activity.[12] One such compound, 1c , exhibited significant activity against several bacterial and fungal strains, in some cases surpassing the efficacy of standard drugs like ceftriaxone and amphotericin B.[12]

| Compound | Microorganism | Inhibition Zone (mm) | MIC (µg/mL) | Reference |

| 1c | Bacillus cereus | 22.3 ± 0.6 | - | [12] |

| 1c | Shigella sonnei | 43.3 ± 0.6 | - | [12] |

| 12a | E. coli | - | 0.0195 | [10] |

| 12a | B. mycoides | 33 | <0.0048 | [10] |

| 15 | C. albicans | 29 | 0.039 | [10] |

Structure-Activity Relationship Insights (Antimicrobial):

-

The specific substitution pattern on the aromatic rings of the chalcone backbone is critical for antimicrobial potency.[12]

-

The introduction of a thienopyridine moiety, as in compounds 12a and 15 , can lead to potent and broad-spectrum antimicrobial activity.[10]

-

Electron-withdrawing groups on the chalcone structure have been shown to enhance antibacterial activity in some series.

Anti-inflammatory Activity

Derivatives of 3-hydroxy pyridine-4-one have been investigated for their anti-inflammatory properties.[13] These compounds, which act as iron chelators, have shown significant activity in both carrageenan-induced paw edema and croton oil-induced ear edema models.[13] The anti-inflammatory effect is thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent.[13] One compound, designated as compound A, demonstrated a 67% inhibition in carrageenan-induced paw edema at a dose of 20 mg/kg.[13]

Structure-Activity Relationship Insights (Anti-inflammatory):

-

The iron-chelating ability of the 3-hydroxy-4-pyridone core is believed to be a key contributor to the anti-inflammatory effect.[13]

-

The presence of a benzyl group substitution on the pyridine ring, as in compound A, was associated with greater potency.[13]

Spectroscopic Characterization of Pyridine-Substituted Ethanones

The structural elucidation of newly synthesized pyridine-ethanone derivatives relies on a combination of spectroscopic techniques, primarily Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong absorption band in the region of 1690-1660 cm⁻¹ is characteristic of the carbonyl group of the ethanone moiety. For chalcones, this band is often observed at a lower frequency due to conjugation.[14][15]

-

C=C Stretch: The α,β-unsaturated double bond in chalcones typically shows a medium to strong absorption band around 1600-1580 cm⁻¹.[14]

-

C=N and Aromatic C=C Stretches: The pyridine ring exhibits characteristic stretching vibrations in the 1600-1430 cm⁻¹ region.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Pyridyl Protons: The protons on the pyridine ring typically appear as doublets or multiplets in the aromatic region (δ 7.0-9.0 ppm).[14][16]

-

Ethanone Methyl Protons: The methyl protons of the acetyl group appear as a sharp singlet around δ 2.7 ppm.[16]

-

Chalcone Vinylic Protons: The α and β protons of the enone system in chalcones appear as doublets with a large coupling constant (J ≈ 16 Hz), indicative of a trans configuration. These signals are typically found between δ 7.0 and 8.0 ppm.[4]

-

-

¹³C NMR:

Protocols for Biological Evaluation

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[17][18] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to purple formazan crystals.[18]

Materials:

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compounds (pyridine-ethanone derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[17]

-

ELISA plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium.[19]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[19]

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24 or 48 hours).[19]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[20]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]

-

Absorbance Reading: Gently agitate the plate for 10 minutes and read the absorbance at 570 nm using an ELISA plate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value.

Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or other appropriate broth (for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antimicrobial agent (positive control)

-

Inoculum of the microorganism adjusted to a specific concentration (e.g., 10⁸ cells/mL)

Procedure:

-

Serial Dilutions: Prepare serial dilutions of the test compounds in the broth in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

Pyridine-substituted ethanone derivatives represent a highly valuable and versatile class of compounds in the realm of drug discovery. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive candidates for further development. The chalcone-like derivatives, in particular, have demonstrated significant promise as anticancer, antimicrobial, and anti-inflammatory agents.

Future research in this area should focus on several key aspects:

-

Expansion of Chemical Diversity: The synthesis of new libraries of pyridine-ethanone derivatives with a wider range of substituents is crucial to explore the chemical space more thoroughly and to identify novel compounds with improved potency and selectivity.

-

Mechanism of Action Studies: For promising compounds, detailed mechanistic studies are essential to elucidate their molecular targets and pathways of action. This knowledge is critical for rational drug design and optimization.

-

In Vivo Evaluation: Compounds that show significant in vitro activity should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.[21]

-

Development of Drug Delivery Systems: Formulating potent pyridine-ethanone derivatives into advanced drug delivery systems could enhance their bioavailability, reduce off-target effects, and improve their therapeutic index.

By leveraging the insights and protocols outlined in this guide, researchers can effectively navigate the exciting and promising landscape of pyridine-substituted ethanone derivatives, paving the way for the discovery of next-generation therapeutics.

References

-

A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). Advanced Biomedical Research. [Link]

-

Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. (n.d.). Indian Journal of Chemistry. [Link]

-

Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). Oncology Letters. [Link]

-

SYNTHESIS OF HETEROCYCLIC PYRIDINE-BASED CHALCONES WITH DIMERIC STRUCTURE. (2019). Chemistry & Chemical Technology. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. [Link]

-

1-{4-[(Hexyloxy)methyl]pyridin-2-yl}ethanone. (2017). MDPI. [Link]

-

1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. (n.d.). Acta Crystallographica Section E. [Link]

-

Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2025). MDPI. [Link]

-

Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. (n.d.). Pharmaceutical and Biomedical Research. [Link]

-

Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones. (n.d.). Arkat USA. [Link]

-

Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (n.d.). Molecules. [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Omega. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). Molecules. [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). Molecules. [Link]

-

Design, synthesis and in vitro antimicrobial activity of fused pyridine-pyrimidine hybrids. (n.d.). ResearchGate. [Link]

-

Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. (2022). Frontiers in Pharmacology. [Link]

-

Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

SYNTHESIS OF CHALCONES. (2020). JETIR. [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and str. (2024). Medicinal Chemistry Research. [Link]

-

1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. (n.d.). ResearchGate. [Link]

-

Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. (2023). ACS Omega. [Link]

-

Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. (2020). ACS Omega. [Link]

-

Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (2026). Der Pharma Chemica. [Link]

-

Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. (2019). Journal of Drug Delivery and Therapeutics. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). International Journal of Molecular Sciences. [Link]

-

Synthesis and in Vitro Antimicrobial Evaluation of New N-Heterocyclic Diquaternary Pyridinium Compounds. (2014). Molecules. [Link]

-

New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters. [Link]

-

A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. (n.d.). IJSDR. [Link]

-

Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. (2025). The Royal Society. [Link]

-

Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. (n.d.). ResearchGate. [Link]

-

Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. (2024). JournalsPub. [Link]

-

Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. (2024). Journal of Molecular Structure. [Link]

-

Direct Synthesis of Pyridine Derivatives. (2007). Organic Chemistry Portal. [Link]

Sources

- 1. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]

- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. MTT assay overview | Abcam [abcam.com]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 19. ijprajournal.com [ijprajournal.com]

- 20. atcc.org [atcc.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Efficient Synthesis Protocols for 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one

Abstract & Scope

This guide details the optimized synthesis of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one (Target Molecule 1 ), a sterically congested ketone featuring a quaternary carbon center substituted with a pyridine ring. The synthesis of such

We present a modular, two-step protocol favored for its scalability and use of stable precursors. The strategy employs a Claisen-type condensation followed by a Palladium-catalyzed

Retrosynthetic Analysis

The construction of the quaternary center at the C2 position is the critical step. A direct disconnection reveals two primary pathways:

-

Pathway A (Recommended): Introduction of the second phenyl ring via Pd-catalyzed

-arylation of a pyridyl-deoxybenzoin intermediate. This route utilizes Bromobenzene (a robust electrophile) for the sterically demanding step. -

Pathway B (Alternative): Introduction of the pyridine ring to 1,2,2-triphenylethanone. This requires coupling with 4-halopyridines, which are prone to decomposition and catalyst inhibition.

Decision: Pathway A is selected for its superior reliability and atom economy.

Figure 1: Retrosynthetic strategy prioritizing the formation of the quaternary center using a stable aryl halide.

Experimental Protocol

Step 1: Synthesis of Intermediate A (1,2-Diphenyl-2-(pyridin-4-yl)ethan-1-one)

This step constructs the ethanone backbone via a base-mediated condensation of 4-benzylpyridine and ethyl benzoate.

Mechanism: Deprotonation of the benzylic position of 4-benzylpyridine generates a nucleophilic anion (deep red), which attacks the carbonyl of ethyl benzoate.

Reagents & Materials:

-

4-Benzylpyridine (1.0 equiv)

-

Ethyl Benzoate (1.1 equiv)

-

LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (2.0 equiv)

-

Anhydrous THF (Solvent)[1]

-

HCl (1M) and Sat. NaHCO₃ (Workup)

Procedure:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Solvation: Charge the flask with 4-Benzylpyridine (10 mmol, 1.69 g) and anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.

-

Deprotonation: Dropwise add LiHMDS (20 mmol, 20 mL) over 15 minutes. The solution will turn a deep red/orange color, indicating anion formation. Stir at 0°C for 30 minutes.

-

Addition: Add Ethyl Benzoate (11 mmol, 1.65 g) dropwise (neat or dissolved in minimal THF).

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:3) or LC-MS.[1]

-

Quench: Cool to 0°C and quench with saturated NH₄Cl or 1M HCl (carefully, until pH ~2-3 to ensure protonation of the enolate).

-

Workup: Neutralize with sat. NaHCO₃ to pH 8. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 10-30% EtOAc in Hexanes).

-

Expected Yield: 75-85%

-

Appearance: Off-white solid.

-

Step 2: Pd-Catalyzed Alpha-Phenylation (Quaternary Center Formation)

This step introduces the second phenyl group. The steric bulk requires a specialized catalyst system (Pd/Xantphos or Pd/P(tBu)₃) to facilitate the coupling at the tertiary carbon.

Reagents & Materials:

-

Intermediate A (from Step 1) (1.0 equiv)[1]

-

Bromobenzene (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%)

-

Ligand: Xantphos (4-5 mol%) or P(tBu)₃·HBF₄ (with extra base)

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Procedure:

-

Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with Intermediate A (5 mmol), NaOtBu (7.5 mmol), Pd(OAc)₂ (0.1 mmol), and Xantphos (0.1 mmol).

-

Solvent Addition: Add anhydrous Toluene (25 mL).

-

Reagent Addition: Add Bromobenzene (6 mmol, 0.63 mL) via syringe.

-

Reaction: Seal the vial and heat to 100°C for 12–18 hours.

-

Note: The mixture will turn dark brown/black.

-

-

Monitoring: Check conversion by LC-MS. The product peak (M+ = ~349) should dominate.

-

Workup: Cool to RT. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash chromatography (SiO₂, Gradient 5% -> 20% EtOAc in Hexanes).

-

Note on Separation: The product is less polar than the starting material due to the quaternary center masking the polarity.

-

Expected Yield: 60-75%

-

Data Summary & Troubleshooting

| Parameter | Step 1 (Condensation) | Step 2 (Arylation) |

| Limiting Reagent | 4-Benzylpyridine | Intermediate A |

| Key Reagent | LiHMDS (Strong Base) | Pd/Xantphos (Catalyst) |

| Temperature | 0°C | 100°C |

| Critical Factor | Anhydrous conditions; Enolate stability | Oxygen exclusion; Ligand sterics |

| Common Failure | Incomplete deprotonation (Low Yield) | Catalyst poisoning by Pyridine |

| Troubleshooting | Ensure LiHMDS quality; Increase time | Switch to Pd(dba)₂/P(tBu)₃; Increase cat. load |

Critical Note on Catalyst Poisoning: The pyridine nitrogen in the substrate can coordinate to Palladium, potentially inhibiting the cycle.

-

Solution: The use of NaOtBu and bulky ligands like Xantphos or P(tBu)₃ is essential. These ligands bind Pd tightly and create a steric environment that disfavors pyridine coordination while promoting the reductive elimination of the bulky product.

Mechanistic Workflow

The following diagram illustrates the catalytic cycle for the key arylation step, highlighting the role of the bulky ligand in overcoming steric hindrance.

Figure 2: Simplified catalytic cycle for the Pd-catalyzed alpha-arylation of the pyridyl-ketone.

References

-

Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[2] Highly Active and Selective Catalysts for the Formation of

-Aryl Ketones.[2][3] Journal of the American Chemical Society, 122(7), 1360–1370. [Link] -

Culkin, D. A., & Hartwig, J. F. (2003).[4] Palladium-Catalyzed

-Arylation of Carbonyl Compounds and Nitriles.[2] Accounts of Chemical Research, 36(4), 234–245. [Link] -

PrepChem. (n.d.). Synthesis of 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethan-1-one. (Procedural basis for Step 1). [Link]

Sources

Application Notes and Protocols for 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one as a Versatile Fluorescence Sensor

Introduction: A Novel AIEgen for "Turn-On" Fluorescence Sensing

In the landscape of chemical and biological sensing, the quest for highly sensitive and selective probes is perpetual. A significant challenge for traditional fluorescent sensors has been the phenomenon of aggregation-caused quenching (ACQ), where their fluorescence diminishes at high concentrations or in the solid state. The advent of Aggregation-Induced Emission (AIE) has revolutionized this field, offering a new paradigm of "turn-on" fluorescence sensors. Molecules with AIE characteristics, termed AIEgens, are typically non-emissive in dilute solutions but become highly fluorescent upon aggregation. This unique property is attributed to the Restriction of Intramolecular Motion (RIM) , which blocks non-radiative decay pathways and opens up radiative channels.

This application note details the synthesis, photophysical properties, and sensing applications of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one , a promising AIEgen based on the tetraphenylethylene (TPE) scaffold. The incorporation of a pyridyl moiety introduces a versatile coordination site, rendering this compound a highly effective sensor for various analytes, including metal ions and nitroaromatic compounds. The principles of AIE, coupled with mechanisms such as Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF), govern its sensing capabilities. We provide detailed protocols for its synthesis and application as a "turn-on" fluorescent sensor, targeting researchers and professionals in materials science, analytical chemistry, and drug development.

Sensing Mechanism: The Interplay of AIE, PET, and CHEF

The fluorescence sensing mechanism of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one is a sophisticated interplay of its inherent AIE properties and its interaction with specific analytes.

1. Aggregation-Induced Emission (AIE): In dilute solutions, the phenyl and pyridyl rings of the molecule undergo active intramolecular rotations, providing a non-radiative pathway for the decay of the excited state, resulting in weak to no fluorescence. However, in the presence of a poor solvent or upon aggregation, these intramolecular rotations are restricted. This restriction of intramolecular motion (RIM) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, leading to strong fluorescence emission.

2. Metal Ion Sensing (Chelation-Enhanced Fluorescence - CHEF): The nitrogen atom of the pyridyl group acts as a binding site for metal ions. Upon coordination with a metal ion, the intramolecular rotations of the aromatic rings are further restricted, leading to a significant enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). This "turn-on" response is highly sensitive to the presence of specific metal ions. For instance, a pyridinyl-functionalized tetraphenylethene (Py-TPE) has demonstrated colorimetric and ratiometric fluorescent responses to trivalent metal cations like Cr³⁺, Fe³⁺, and Al³⁺[1][2][3].

3. Nitroaromatic Compound Sensing (Photoinduced Electron Transfer - PET): The electron-rich TPE core of the sensor can interact with electron-deficient nitroaromatic compounds, such as picric acid. Upon photoexcitation, an electron can be transferred from the excited state of the AIEgen (the donor) to the nitroaromatic compound (the acceptor). This Photoinduced Electron Transfer (PET) process provides a non-radiative de-excitation pathway, effectively quenching the fluorescence of the sensor. This "turn-off" mechanism allows for the sensitive detection of explosives and other nitroaromatic pollutants.

Diagram: Sensing Mechanism of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one

Caption: A diagram illustrating the different fluorescence states of the sensor.

Experimental Protocols

Part 1: Synthesis of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one

This protocol describes a plausible two-step synthesis of the target compound based on established organic chemistry principles, specifically the addition of a Grignard reagent to a nitrile followed by hydrolysis.

Materials:

-

Triphenylacetonitrile

-

4-Bromopyridine

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Iodine (crystal)

-

Aqueous Hydrochloric Acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, separatory funnel)

-

Magnetic stirrer and heating mantle

Step 1: Preparation of the Pyridyl Grignard Reagent

-

Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

-

Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

-